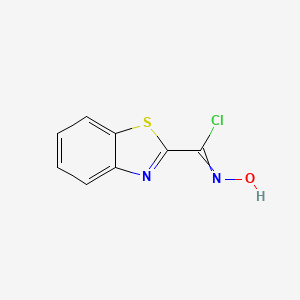

N-Hydroxybenzothiazole-2-carbimidoyl Chloride

Description

Properties

Molecular Formula |

C8H5ClN2OS |

|---|---|

Molecular Weight |

212.66 g/mol |

IUPAC Name |

N-hydroxy-1,3-benzothiazole-2-carboximidoyl chloride |

InChI |

InChI=1S/C8H5ClN2OS/c9-7(11-12)8-10-5-3-1-2-4-6(5)13-8/h1-4,12H |

InChI Key |

COUPOINFIWABMU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=NO)Cl |

Origin of Product |

United States |

Preparation Methods

Methodology Overview

- Starting Material : The precursor is typically a secondary amine, such as a benzothiazole derivative bearing an amino group at the 2-position.

- Reaction Conditions :

- Phosgene is introduced into a solution of the amine at low temperature (~0°C to 25°C) to control exothermicity.

- The reaction is often performed in inert solvents like chlorobenzene, dichlorobenzene, or in some cases, solvent-free.

- The process proceeds via nucleophilic attack of the amine nitrogen on phosgene, forming an isocarbamoyl chloride intermediate.

Reaction Pathway

$$ \text{R}2\text{NH} + \text{COCl}2 \rightarrow \text{R}_2\text{N–C(=O)Cl} + \text{HCl} $$

- The amino group of the benzothiazole derivative reacts with phosgene, yielding the carbamoyl chloride.

- The reaction is typically carried out under controlled temperature to prevent overreaction or formation of ureas.

Process Details

| Parameter | Conditions | Notes |

|---|---|---|

| Temperature | 0°C to 25°C | To control exothermic reaction and suppress side reactions |

| Solvent | Chlorobenzene, dichlorobenzene | Inert, high boiling point solvents preferred |

| Phosgene addition | Dropwise | To prevent runaway reactions |

| Work-up | Distillation or extraction | Purify carbamoyl chloride by vacuum distillation |

Yields : Reported yields are often over 90%, with high purity, as demonstrated in patent US4770820A, which emphasizes the efficiency of phosgene-based carbamoyl chloride synthesis under mild conditions.

Reaction of Amino-Benzothiazole Derivatives with Carbonyl Sulfide

An alternative route involves the reaction of benzothiazole-2-amine derivatives with carbonyl sulfide (OCS) , which can lead to the formation of hydroxybenzothiazole derivatives, subsequently functionalized into carbimidoyl chlorides.

Methodology Overview

Reaction Pathway

- The initial step involves nucleophilic attack of the amino group on carbonyl sulfide, forming a thiocarbamate intermediate.

- Subsequent chlorination of the hydroxyl group (or its derivative) yields the carbimidoyl chloride.

Process Details

| Parameter | Conditions | Notes |

|---|---|---|

| Temperature | 25°C to reflux | For efficient reaction of o-aminobenzenethiol with OCS |

| Catalyst | Tertiary amines (e.g., triethylamine) | To facilitate the reaction |

| Work-up | Extraction and purification | Via chromatography or distillation |

Yields : This method is less common for carbimidoyl chlorides but offers a route to hydroxylated benzothiazoles, which can be chlorinated subsequently.

Cyclization and Functionalization of Benzothiazole Precursors

Another advanced approach involves the cyclization of suitable precursors followed by functionalization:

- Step 1 : Synthesis of benzothiazole core via condensation of o-aminothiophenol with aldehydes or carboxylic acids.

- Step 2 : Introduction of amino groups at the 2-position via nitration and reduction.

- Step 3 : Conversion of amino groups to carbimidoyl chlorides through reaction with phosgene or triphosgene.

This multi-step process allows precise control over substitution patterns, yielding high-purity This compound .

Reaction Conditions and Optimization

| Aspect | Recommended Conditions | Rationale |

|---|---|---|

| Phosgene handling | Low temperature (~0°C), controlled addition | To minimize hazards and side reactions |

| Solvent choice | Chlorobenzene, dichlorobenzene | High boiling point, inertness |

| Reaction time | 2–5 hours | Ensures complete conversion |

| Purification | Vacuum distillation | To obtain high purity carbamoyl chloride |

Summary of Preparation Data

Chemical Reactions Analysis

Types of Reactions

N-Hydroxybenzothiazole-2-carbimidoyl Chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

Substitution: The carbimidoyl chloride group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can react with the carbimidoyl chloride group under mild conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Hydroxybenzothiazole-2-carbimidoyl Chloride has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex benzothiazole derivatives.

Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as enzyme inhibitors and therapeutic agents.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Hydroxybenzothiazole-2-carbimidoyl Chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or interacting with key functional groups. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between N-Hydroxybenzothiazole-2-carbimidoyl Chloride (hypothetical data inferred from analogs) and related compounds:

Key Observations:

- Core Structure : The benzothiazole core in the target compound distinguishes it from benzimidazole derivatives (e.g., compound 18), which feature a fused benzene-imidazole ring with a ketone group. This structural difference impacts electronic properties and reactivity .

- Substituent Effects : The hydroxyl (-OH) and chlorimidoyl (-Cl) groups in this compound enhance its electrophilicity compared to carboxamide or carbamate derivatives (e.g., compound 19 in ), which are more stable but less reactive .

- Molecular Weight : The trifluoromethyl analog (223.58 g/mol) is lighter than benzimidazole-based compounds (e.g., compound 21 at 484.80 g/mol) due to the absence of bulky substituents .

Reactivity and Functional Group Analysis

- Imidoyl Chlorides vs. Amides/Carbamates : Imidoyl chlorides (e.g., this compound) are highly reactive toward nucleophiles, making them valuable for forming heterocycles or coupling reactions. In contrast, benzimidazolone carbamates (e.g., compound 17, C₂₂H₂₅Cl₂N₃O₃) exhibit lower reactivity due to their stabilized carbonyl groups .

- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in ’s compound enhances electrophilicity at the imidoyl chloride site, while the benzothiazole core in the target compound may provide resonance stabilization, moderating reactivity compared to simpler aryl systems .

Biological Activity

N-Hydroxybenzothiazole-2-carbimidoyl Chloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Overview of the Compound

- Molecular Formula : C8H5ClN2OS

- Molecular Weight : 212.66 g/mol

- IUPAC Name : N-hydroxy-1,3-benzothiazole-2-carboximidoyl chloride

- Chemical Structure : The compound features a benzothiazole ring fused with a carbimidoyl chloride group, which contributes to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 2-aminobenzenethiol with carbonyl or cyano-containing substances. A common method is the condensation reaction with aldehydes or ketones, followed by chlorination. This process can be optimized for higher yields and purity in industrial settings using continuous flow reactors.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies evaluating various derivatives of benzothiazole compounds, it was found that certain derivatives displayed potent antibacterial effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies using human lung cancer cell lines (A549, HCC827, and NCI-H358) demonstrated that derivatives of benzothiazole, including this compound, can inhibit cell proliferation effectively. The cytotoxicity was assessed using MTS assays, revealing promising results with low IC50 values .

| Cell Line | IC50 (μM) | Activity |

|---|---|---|

| A549 | 6.75 ± 0.19 | High |

| HCC827 | 6.26 ± 0.33 | Moderate |

| NCI-H358 | 6.48 ± 0.11 | Moderate |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites or key functional groups, disrupting normal cellular processes.

- DNA Interaction : Studies suggest that benzothiazole derivatives can bind to DNA, affecting replication and transcription processes, which could contribute to their anticancer effects .

Case Studies and Research Findings

- Antitumor Activity : A study evaluated the antitumor efficacy of various benzothiazole derivatives, including this compound, against multiple cancer cell lines. Results indicated significant cytotoxicity in 2D cultures compared to 3D cultures, suggesting that structural modifications could enhance selectivity and potency against cancer cells while minimizing toxicity to normal cells .

- Antimicrobial Testing : The compound was tested against a range of microbial strains using broth microdilution methods. Results showed that certain derivatives exhibited stronger antibacterial activity than standard antibiotics, highlighting their potential as new therapeutic agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Hydroxybenzothiazole-2-carbimidoyl Chloride, and how can reaction efficiency be optimized?

- Methodology : The compound is synthesized via dehydrative coupling of amines with imidoyl chlorides. A one-pot method using iodine and triphenylphosphine (Ph₃P) as dehydrating agents under mild conditions (room temperature, inert atmosphere) is effective. Optimize yields by controlling solvent polarity (e.g., dichloromethane or acetonitrile), stoichiometric ratios (1:1.2 amine to imidoyl chloride), and reaction time (6–12 hours). Monitor progress via thin-layer chromatography (TLC) and confirm purity with nuclear magnetic resonance (NMR) spectroscopy .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology : Use 1H/13C NMR (in deuterated solvents like DMSO-d6 with tetramethylsilane as an internal standard) to confirm molecular structure and substituent positions. High-performance liquid chromatography (HPLC) (C18 column, acetonitrile/water gradient) ensures purity (>95%). Infrared (IR) spectroscopy identifies functional groups (e.g., N–O stretch at 1250–1350 cm⁻¹, C–Cl at 750 cm⁻¹). Cross-validate data with mass spectrometry (ESI-MS) for molecular ion verification .

Q. What are the recommended storage conditions to maintain compound stability?

- Methodology : Store at 0–6°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hydrolysis or oxidation. Pre-dry storage vials to avoid moisture ingress. For long-term stability (>6 months), lyophilize the compound and store at -20°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodology :

- Dose-response studies : Test derivatives across a broad concentration range (e.g., 0.1–100 µM) to identify non-linear effects.

- Assay validation : Use orthogonal assays (e.g., fluorescence-based and colorimetric methods) to confirm activity.

- Structural analogs : Synthesize and compare analogs with systematic modifications (e.g., halogen substitution, methyl groups) to isolate structure-activity relationships (SAR). For example, chlorinated derivatives often show enhanced antimicrobial activity, while methyl groups may improve metabolic stability .

Q. What strategies are effective for elucidating the reaction mechanisms involving this compound?

- Methodology :

- Kinetic isotope effects (KIE) : Replace reactive hydrogens with deuterium to study rate-determining steps.

- Computational modeling : Use density functional theory (DFT) to simulate transition states and identify key intermediates.

- Trapping experiments : Add radical scavengers (e.g., TEMPO) or nucleophiles (e.g., methanol) to detect reactive intermediates. Evidence from related imidoyl chlorides suggests a radical-mediated pathway in the presence of iodine .

Q. How can researchers design experiments to evaluate the compound’s potential as a pharmacophore in drug discovery?

- Methodology :

- Target engagement assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to therapeutic targets (e.g., kinases, GPCRs).

- Metabolic stability : Incubate with liver microsomes (human/rat) to assess cytochrome P450-mediated degradation.

- Toxicity profiling : Conduct MTT assays on primary hepatocytes and hemolysis tests to rule out off-target effects. Comparative data from benzothiazole derivatives indicate moderate cytotoxicity (IC50: 10–50 µM) in cancer cell lines .

Q. What approaches are recommended for optimizing the compound’s solubility and bioavailability?

- Methodology :

- Salt formation : React with hydrochloric acid or sodium bicarbonate to improve aqueous solubility.

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl or phosphate) at the hydroxyl or imidoyl sites.

- Nanoparticle encapsulation : Use poly(lactic-co-glycolic acid) (PLGA) nanoparticles to enhance cellular uptake. Preliminary studies on similar compounds show a 3–5× increase in bioavailability with these strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.